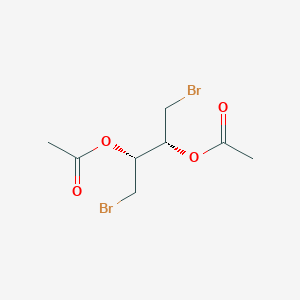
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- is an organic compound with the molecular formula C8H12Br2O4. It is a stereoisomer with two chiral centers, making it optically active. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- typically involves the bromination of (2R,3R)-2,3-butanediol followed by acetylation. The reaction conditions for bromination often include the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The acetylation step involves reacting the dibromide with acetic anhydride (Ac2O) in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production methods for 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to (2R,3R)-2,3-butanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Substitution: (2R,3R)-1,4-Dihydroxy-2,3-diacetoxybutane.
Reduction: (2R,3R)-2,3-Butanediol.
Hydrolysis: (2R,3R)-1,4-Dibromo-2,3-butanediol.
Applications De Recherche Scientifique
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Mécanisme D'action
The mechanism of action of 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form new bonds with nucleophiles. The acetoxy groups can be hydrolyzed, releasing acetic acid and forming diols. These reactions are facilitated by the compound’s stereochemistry, which influences its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-Dibromobutane: Similar in structure but lacks the acetoxy groups.
(2R,3R)-2,3-Butanediol: The reduced form of 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)-.
(2R,3R)-1,4-Dibromo-2,3-butanediol: Similar but with hydroxyl groups instead of acetoxy groups.
Uniqueness
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- is unique due to its combination of bromine and acetoxy functional groups, which provide distinct reactivity patterns. Its stereochemistry also makes it valuable in the synthesis of chiral compounds and in studies of stereoselective reactions .
Propriétés
Numéro CAS |
128730-80-3 |
|---|---|
Formule moléculaire |
C8H12Br2O4 |
Poids moléculaire |
331.99 g/mol |
Nom IUPAC |
[(2R,3R)-3-acetyloxy-1,4-dibromobutan-2-yl] acetate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
DANAEPFRHWNMKW-YUMQZZPRSA-N |
SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
SMILES isomérique |
CC(=O)O[C@@H](CBr)[C@H](CBr)OC(=O)C |
SMILES canonique |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
Synonymes |
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















